3-[1-(5-Methylthiophene-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione
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Overview
Description
3-[1-(5-Methylthiophene-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, an azetidine ring, and an imidazolidine-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(5-Methylthiophene-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 5-methylthiophene-2-carbonyl chloride, which is then reacted with azetidine-3-amine to form the azetidin-3-yl derivative. This intermediate is subsequently reacted with imidazolidine-2,4-dione under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, scaling up the reaction from laboratory to industrial scale requires careful consideration of factors such as reaction kinetics, heat transfer, and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-[1-(5-Methylthiophene-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles such as alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the thiophene ring, leading to a diverse array of derivatives.
Scientific Research Applications
3-[1-(5-Methylthiophene-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione has significant potential in various fields of scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or protein binding.
Medicine: Its potential biological activity could be explored for the development of new pharmaceuticals, particularly in areas such as antimicrobial or anticancer research.
Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-[1-(5-Methylthiophene-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione exerts its effects depends on its specific interactions with molecular targets. For example, if the compound is being studied as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved can vary widely depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[1-(5-Methylthiophene-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione include other azetidine and imidazolidine derivatives, as well as compounds containing thiophene rings.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
3-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-7-2-3-9(19-7)11(17)14-5-8(6-14)15-10(16)4-13-12(15)18/h2-3,8H,4-6H2,1H3,(H,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYIECSRMLZVHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CC(C2)N3C(=O)CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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